(S)-(-)-2-Formamidosuccinic anhydride

Description

The exact mass of the compound (S)-(-)-2-Formamidosuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-2-Formamidosuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Formamidosuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTMVZIUYVECNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955237 | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-73-1 | |

| Record name | (S)-N-(Tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride (CAS 33605-73-1): Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of (S)-(-)-2-Formamidosuccinic Anhydride, also known as N-Formyl-L-aspartic anhydride. This chiral molecule is a pivotal intermediate in industrial organic synthesis, most notably in the production of the artificial sweetener aspartame. We will explore its fundamental physicochemical properties, detail established synthetic protocols with an emphasis on the underlying chemical principles, analyze its reactivity from a mechanistic standpoint, and survey its critical applications in the pharmaceutical and chemical industries. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile building block.

Compound Profile and Physicochemical Properties

(S)-(-)-2-Formamidosuccinic anhydride, identified by CAS number 33605-73-1, is a cyclic anhydride derived from L-aspartic acid.[1] Its structure incorporates a five-membered succinic anhydride ring, a formamide group, and a single chiral center with (S) stereochemistry.[1] This specific stereochemistry is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount. The N-formyl group serves as an essential protecting group for the amine, preventing unwanted side reactions during synthesis and subsequent transformations.

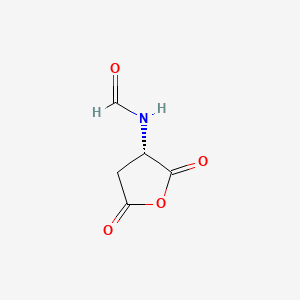

Caption: Chemical Structure of (S)-(-)-2-Formamidosuccinic Anhydride.

The key physicochemical data for this compound are summarized in the table below, providing essential information for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 33605-73-1 | [2][3][4] |

| Molecular Formula | C₅H₅NO₄ | [2][4] |

| Molecular Weight | 143.10 g/mol | [1][4] |

| Melting Point | 145-155 °C (decomposes) | [3] |

| Boiling Point | 486 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.44 g/cm³ (Predicted) | [2] |

| IUPAC Name | (3S)-N-(2,5-dioxooxolan-3-yl)formamide | [1] |

| Synonyms | N-Formyl-L-aspartic anhydride | [5] |

Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride

The most prevalent and industrially significant method for synthesizing (S)-(-)-2-Formamidosuccinic anhydride involves the direct reaction of L-aspartic acid with formic acid and acetic anhydride.[6][7] This process efficiently combines N-formylation of the amino group and subsequent intramolecular cyclization via dehydration to form the anhydride ring.

The causality behind this one-pot synthesis is elegant:

-

Formic Acid: Serves as the formylating agent, attaching the -CHO group to the nitrogen atom of L-aspartic acid.

-

Acetic Anhydride: Functions as a powerful dehydrating agent. It removes one molecule of water from the two carboxylic acid groups of the N-formylated intermediate, driving the formation of the stable five-membered anhydride ring.

Caption: General workflow for the synthesis of the target anhydride.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established patent literature and provides a reliable method for obtaining the target compound.[7]

Materials:

-

L-Aspartic Acid (1.0 mole, 133.2 g)

-

Acetic Anhydride (2.1 moles, 214.2 g, ~198 mL)

-

Formic Acid (1.1 moles, 50.6 g, ~41.5 mL)

-

Reaction flask with stirring, heating mantle, and addition funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Initial Setup: In a suitable reaction flask, combine L-aspartic acid (1.0 mole) and acetic anhydride (2.1 moles). Begin stirring the mixture.

-

Controlled Heating: Gently heat the stirred mixture to 35 °C. It is crucial to maintain this temperature to ensure a controlled reaction rate and prevent decomposition or side reactions.

-

Slow Addition of Formic Acid: Over a period of 5-8 hours, slowly add formic acid (1.1 moles) to the reaction mixture using an addition funnel.[7] The slow addition is critical to manage the exothermic nature of the formylation and to ensure complete reaction without forming undesirable byproducts.

-

Reaction Maturation: After the addition is complete, maintain the reaction mixture at 35 °C under slow stirring for an additional 48-60 hours.[7] This extended period allows the cyclization (anhydride formation) to proceed to completion.

-

Crystallization: Cool the reaction mixture to 10-12 °C. The product will crystallize out of the solution as a solid. This temperature is optimal for maximizing yield while minimizing the co-precipitation of impurities.

-

Isolation and Drying: Isolate the solid product by filtration. Wash the collected crystals with a small amount of a cold, non-reactive solvent like diethyl ether to remove residual acetic acid and other soluble impurities. Dry the product under vacuum to yield (S)-(-)-2-Formamidosuccinic anhydride. A typical yield for this process is around 85-87%.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of (S)-(-)-2-Formamidosuccinic anhydride is dominated by the electrophilic nature of the two carbonyl carbons within the anhydride ring.[8] These sites are highly susceptible to attack by nucleophiles, leading to a ring-opening reaction via a nucleophilic acyl substitution mechanism.[9][10] The carboxylate group formed in the process is an excellent leaving group, facilitating the reaction.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons.

-

Tetrahedral Intermediate Formation: The C=O double bond breaks, forming a transient tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, reforming the C=O double bond and cleaving the C-O bond within the ring. This opens the ring and transfers the acyl group to the nucleophile, with the other end of the molecule becoming a carboxylate.

-

Protonation: A final protonation step (if necessary) neutralizes the carboxylate to yield the final carboxylic acid product.

Caption: Nucleophilic acyl substitution mechanism for anhydride reactivity.

This predictable reactivity makes the compound an excellent chiral acylating agent, capable of introducing the N-formyl-aspartyl moiety onto various nucleophilic substrates while preserving the (S) stereochemistry.

Key Applications in Research and Industry

The unique combination of a reactive anhydride and a protected chiral center makes this compound highly valuable.

Cornerstone in Artificial Sweetener Synthesis

The primary industrial application of (S)-(-)-2-Formamidosuccinic anhydride is as the critical precursor in the manufacture of aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[6][11] In this process, the anhydride undergoes a regioselective ring-opening reaction with L-phenylalanine methyl ester. The nucleophilic amine of the phenylalanine derivative attacks the α-carbonyl group of the anhydride, leading to the formation of the desired peptide bond. Subsequent de-formylation yields the final aspartame product. Patents describe improved processes where excess formic acid from the anhydride synthesis is consumed in situ, allowing the coupling reaction to proceed without costly separation steps.[6][11]

Caption: Simplified workflow for the synthesis of Aspartame.

Chiral Synthon in Asymmetric Synthesis

Beyond sweeteners, the compound is a valuable chiral building block. Chiral succinimide and succinic acid substructures are prevalent in a wide array of biologically active natural products and pharmaceuticals, including antiepileptic and antitumor agents.[12] (S)-(-)-2-Formamidosuccinic anhydride provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to construct complex molecular targets with high stereocontrol.[13][14] Its ability to react with various nucleophiles allows for the divergent synthesis of libraries of chiral compounds for drug discovery.

Potential in Prodrug Development

The anhydride linkage is known to be hydrolytically labile, breaking down in aqueous environments at a predictable rate.[15] This property is highly desirable in prodrug design. While not extensively documented for this specific molecule, the principle of using an anhydride to mask the carboxylic acid of a drug is well-established.[15][16] This strategy can be employed to:

-

Improve Bioavailability: Temporarily increase the lipophilicity of a drug to enhance its passage through cell membranes.

-

Achieve Sustained Release: The anhydride bond hydrolyzes over time, slowly releasing the active parent drug and prolonging its therapeutic effect.[16]

-

Reduce Gastric Irritation: Shielding the free carboxylic acid group, as seen in many NSAIDs, can reduce direct irritation to the stomach lining.[15][16]

Safety, Handling, and Storage

Based on the reactivity of anhydrides and related compounds, (S)-(-)-2-Formamidosuccinic anhydride should be handled with care.[17][18][19][20] It is classified as an irritant and is corrosive.

-

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]

-

Avoid inhalation of dust or vapors.[18]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17][20]

-

Wash hands thoroughly after handling.[17]

-

Storage:

Conclusion

(S)-(-)-2-Formamidosuccinic anhydride is a high-value chemical intermediate whose importance is anchored by its role in the large-scale synthesis of aspartame. Its utility, however, extends into the broader fields of asymmetric synthesis and pharmaceutical research, where it serves as a reliable chiral building block for creating complex molecules. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to effectively and safely leverage its unique chemical properties for both industrial and discovery applications.

References

-

PrepChem.com. Synthesis of N-formyl-L-aspartic anhydride. Available at: [Link]

-

LookChem.com. (S)-(-)-2-formamidosuccinic anhydride| CAS:#33605-73-1. Available at: [Link]

-

MOLBASE. (S)-(-)-2-FORMAMIDOSUCCINIC ANHYDRIDE; CAS No. 33605-73-1. Available at: [Link]

- Hill, J. B., Dryden, H. L., & Erickson, R. E. (1990). U.S. Patent No. 4,945,172. Washington, DC: U.S. Patent and Trademark Office.

-

Yi, L. (2001). Synthesis of N-Formyl-L aspartic Anhydride. Fine chemicals. Semantic Scholar. Available at: [Link]

- Piccinelli, P., & Vismara, E. (1981). U.S. Patent No. 4,264,513. Washington, DC: U.S. Patent and Trademark Office.

- Hill, J. B., Dryden, H. L., & Erickson, R. E. (1992). European Patent No. EP 0 466 959 A1. European Patent Office.

-

Wang, Z., et al. (2019). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 10(1), 534. Available at: [Link]

-

SERVA Electrophoresis GmbH. (2010). Safety data sheet - 2-Dodecenylsuccinic acid anhydride. Available at: [Link]

-

Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available at: [Link]

-

Polynt S.p.A. (2015). Safety Data Sheet - Succinic anhydride. Available at: [Link]

-

University of Oxford, Department of Chemistry. CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Available at: [Link]

-

Boateng, E. A., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Available at: [Link]

-

Fieser, L. F., & Martin, E. L. (1935). Succinic anhydride. Organic Syntheses, 15, 73. Available at: [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 86, 118-128. Available at: [Link]

-

Liu, W., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34563-34571. Available at: [Link]

-

Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

-

Singh, R., Mithran, S., & Ghosh, S. K. (1999). A remarkable temperature effect in the desymmetrisation of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones. Perkin Transactions 1, (6), 691-695. Available at: [Link]

-

Organic Chemistry Portal. Anhydride synthesis. Available at: [Link]

-

LibreTexts Chemistry. (2023). General Mechanism of Anhydride Reactions. Available at: [Link]

-

Ezra, A., et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical research, 20(2), 191-197. Available at: [Link]

-

Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). Acetic Formic Anhydride. Organic Syntheses, 72, 113. Available at: [Link]

-

EBSCO Research Starters. (n.d.). Acid Anhydrides. Available at: [Link]

-

Popa, M., & Uglea, C. V. (2009). Biomedical applications of maleic anhydride copolymers. Revue Roumaine de Chimie, 54(9), 739-747. Available at: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Domb, A. J., & Nudelman, R. (2001). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Pharmaceutical research, 18(1), 63-68. Available at: [Link]

-

ResearchGate. (n.d.). UV, IR, NMR and X-ray studies in establishing the structure of the condensation products of the malonic ester with anaesthesin. Available at: [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 2,2-Dimethyl succinic anhydride [1H NMR] Spectrum. SpectraBase. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). 1H NMR spectrum of succinic anhydride. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information for [Article Title]. Available at: [Link]

-

Huy, P. H., & Mbouhom, C. (2019). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. (S)-(-)-2-Formamidosuccinic anhydride (33605-73-1) for sale [vulcanchem.com]

- 2. (S)-(-)-2-formamidosuccinic anhydride| CAS:#33605-73-1 -Letopharm Limited [letopharm.com]

- 3. (S)-(-)-2-FORMAMIDOSUCCINIC ANHYDRIDE | 33605-73-1 [chemicalbook.com]

- 4. (S)-(-)-2-Formamidosuccinic anhydride | CAS 33605-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (S)-(-)-2-FORMAMIDOSUCCINIC ANHYDRIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 6. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]

- 7. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

- 9. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES | Department of Chemistry [chem.web.ox.ac.uk]

- 15. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]

- 21. broadview-tech.com [broadview-tech.com]

High-Purity Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride: A Stereoselective Protocol

Executive Summary

Target Molecule: (S)-(-)-2-Formamidosuccinic anhydride (also known as

This technical guide details the high-yield, stereoconservative synthesis of (S)-(-)-2-Formamidosuccinic anhydride starting from L-aspartic acid. Unlike generic anhydride formations, this protocol utilizes an in situ generated acetic-formic anhydride species to simultaneously

Scientific Rationale: The primary challenge in this synthesis is preventing racemization of the chiral center. Elevated temperatures or strong bases can induce proton abstraction at the

Chemical Strategy & Mechanism[1][2]

The synthesis proceeds via a "one-pot, two-stage" mechanism driven by the reactivity of acetic anhydride (

-

Activation:

reacts with -

-Formylation: The amino group of L-aspartic acid attacks the formyl carbon of AFA (kinetically favored over the acetyl carbon), yielding

-

Cyclodehydration: Excess

drives the intramolecular dehydration of the succinic acid moiety to close the 5-membered anhydride ring.

Reaction Pathway Diagram

Figure 1: Reaction cascade from reagent activation to cyclization. Note the dual role of Acetic Anhydride.

Experimental Protocol

Safety Warning: Acetic anhydride and formic acid are corrosive and lachrymators. The reaction generates carbon monoxide (CO) if overheated. Perform all operations in a functioning fume hood.

Materials & Stoichiometry[3]

| Component | Role | Equiv. | Purity |

| L-Aspartic Acid | Substrate | 1.0 | >99% (Optical purity critical) |

| Acetic Anhydride | Dehydrating/Co-reactant | 2.1 | Reagent Grade (>98%) |

| Formic Acid | Formyl Source | 1.1 - 1.2 | 98-100% (Anhydrous preferred) |

| Ether/TBME | Wash Solvent | N/A | Anhydrous |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Charge a 3-neck round-bottom flask (equipped with a thermometer, addition funnel, and drying tube) with 2.1 equivalents of Acetic Anhydride .

-

Begin stirring and cool the system to 10–15°C .

-

Critical Step: Add 1.0 equivalent of L-Aspartic Acid .[1] The solid will remain as a suspension initially.

Step 2: Controlled Addition (Formylation)

-

Load 1.1 equivalents of Formic Acid into the addition funnel.[1]

-

Add Formic Acid dropwise to the suspension over a period of 2–4 hours .

-

Why: The reaction between formic acid and acetic anhydride is exothermic. Rapid addition will spike the temperature.

-

Control Point: Maintain internal temperature below 35°C throughout addition. Exceeding this threshold increases the risk of racemization.

-

Step 3: Reaction & Cyclization

-

Once addition is complete, allow the mixture to warm to 30–35°C .

-

Stir continuously for 48 hours .

-

Observation: The suspension will gradually thin as the L-aspartic acid is formylated and dissolves, followed by precipitation of the product as the anhydride forms (product is less soluble in the acetic acid/anhydride matrix).

-

Step 4: Isolation & Purification

-

Cool the reaction mixture to 10°C and hold for 2 hours to maximize crystallization.

-

Filter the white crystalline solid under vacuum (inert gas blanket recommended to prevent moisture uptake).

-

Wash 1: Wash the filter cake with cold anhydrous acetic anhydride (minimal volume).

-

Wash 2: Wash thoroughly with anhydrous tert-butyl methyl ether (TBME) or diethyl ether to remove traces of acetic acid and anhydride.

-

Drying: Dry the product in a vacuum desiccator over

or NaOH pellets at room temperature. Do not heat to dry, as the anhydride is thermally sensitive.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following parameters must be met. The specific rotation is the definitive test for enantiomeric purity.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 145–155°C (with decomposition) | Capillary MP (sealed) |

| Specific Rotation | ||

| IR Spectroscopy | 1780, 1860 | FTIR (ATR or KBr) |

Troubleshooting Low Rotation:

If

-

Root Cause:[1][2][3] Temperature exceeded 40°C during Formic Acid addition.[4]

-

Corrective Action: Increase cooling capacity or extend addition time in the next run.

Critical Process Parameters (CPP) & Logic

The following diagram illustrates the logical dependencies required to maintain the "Self-Validating" nature of this protocol.

Figure 2: Critical Process Parameters affecting Stereochemistry and Yield.

Mechanistic Insight: The Racemization Risk

The preservation of the (S)-configuration is threatened by the cyclization step. The

References

-

Huffman, C. W. (1958).[5] Acetic Formic Anhydride.[5] The Journal of Organic Chemistry, 23(5), 727–729. [Link]

-

Hill, J. B., et al. (1992).[2] Process for the preparation of N-formyl-L-aspartic anhydride. European Patent EP0466959A1.[2]

-

Uchiyama, N., et al. (1976). Process for producing L-aspartic anhydride hydrochloride. U.S. Patent 3,962,207.[6][2]

Sources

- 1. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of (S)-(-)-2-Formamidosuccinic Anhydride, a specialized chiral reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the molecule's core characteristics, its behavior in chemical systems, and its practical applications. We will explore the causality behind its properties, providing field-proven insights into its handling, characterization, and strategic use in complex organic synthesis.

Molecular Structure and Nomenclature

(S)-(-)-2-Formamidosuccinic anhydride is a derivative of succinic anhydride, distinguished by a formamido group at the C2 position. This substitution introduces a chiral center, making it a valuable building block for stereospecific synthesis.

The nomenclature "(S)-(-)" provides two critical pieces of information. The "(S)" designation refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog priority rules. The "(-)", or levorotatory designation, indicates that a solution of this compound rotates plane-polarized light in a counter-clockwise direction.[1]

Key Identifiers:

Caption: Chemical structure of (S)-(-)-2-Formamidosuccinic Anhydride.

Physical and Physicochemical Properties

The physical state and stability of this anhydride are critical considerations for its storage and use in reactions. Like many cyclic anhydrides, it is a crystalline solid at room temperature and is highly sensitive to environmental conditions, particularly moisture.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 145-155 °C (with decomposition) | [2] |

| Solubility | Reacts with water; Soluble in DMSO | [1][4][5] |

| Stability | Moisture-sensitive; hydrolyzes to the diacid | [1] |

The decomposition observed at the melting point highlights the compound's thermal lability. The primary cause for its instability is the high reactivity of the anhydride ring, which is susceptible to hydrolysis even by atmospheric moisture.[1] This necessitates storage under anhydrous and inert conditions to maintain its structural integrity.

Chemical Properties and Reactivity

The chemical utility of (S)-(-)-2-Formamidosuccinic Anhydride is rooted in the electrophilicity of the two carbonyl carbons within the anhydride ring.[6] This makes the molecule an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water.[6][7]

Key Reactions:

-

Hydrolysis: Rapidly reacts with water to ring-open, forming (S)-2-formamidosuccinic acid. This is typically an undesired side reaction.[1]

-

Alcoholysis: Reacts with alcohols to form mono-ester derivatives. The reaction can show regioselectivity depending on steric and electronic factors.

-

Aminolysis: Reacts with primary and secondary amines to yield the corresponding amides. This reaction is fundamental to its use in peptide modification and bioconjugation.

The reaction with a nucleophile is the cornerstone of its application. The process involves the attack of the nucleophile on one of the carbonyl carbons, leading to the cleavage of a C-O bond and the opening of the five-membered ring. This reactivity is harnessed to introduce the formamidosuccinyl moiety onto other molecules, a common strategy in the development of prodrugs and bioconjugates.[8]

Caption: General reaction pathway with a nucleophile.

Spectroscopic Characterization Profile

A robust understanding of the spectroscopic signature of (S)-(-)-2-Formamidosuccinic Anhydride is essential for reaction monitoring and quality control. The combination of the anhydride and formamido groups results in a distinct spectral profile.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups. The presence of two carbonyl stretching bands for the anhydride is a classic diagnostic feature, arising from symmetric and asymmetric stretching modes.

-

~3300 cm⁻¹ (N-H stretch): Corresponds to the N-H bond of the formamido group.[1]

-

1740-1780 cm⁻¹ (C=O stretch, anhydride): A pair of strong bands confirming the cyclic anhydride structure.[1]

-

~1670 cm⁻¹ (C=O stretch, amide I): Characteristic of the formamide carbonyl.[1]

-

~1530 cm⁻¹ (N-H bend, amide II): Corresponds to the N-H bending vibration coupled with C-N stretching.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the precise molecular structure and stereochemical integrity.

-

¹H NMR: The spectrum is expected to show distinct signals for each proton.[1]

-

A singlet for the formyl proton (CHO) at high chemical shift (~8.0-8.5 ppm).

-

A broad singlet for the amide proton (NH) (~6.5-7.5 ppm).

-

A multiplet for the chiral proton (CH) (~4.5-5.0 ppm).

-

Complex patterns for the two diastereotopic methylene protons (CH₂) between 2.5-3.5 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of all five carbon atoms.[1]

-

Two distinct signals for the anhydride carbonyls (~170-175 ppm).

-

A signal for the formamide carbonyl (~160-165 ppm).

-

A signal for the chiral carbon (C-N) (~50-60 ppm).

-

A signal for the methylene carbon (~25-35 ppm).

-

Applications in Research and Drug Development

The unique bifunctional nature of (S)-(-)-2-Formamidosuccinic Anhydride—possessing both a reactive anhydride and a protected amino acid-like scaffold with a defined stereocenter—makes it a strategic tool for pharmaceutical and biochemical research.

-

Chiral Building Block: It serves as a valuable synthon for introducing a specific stereocenter into a target molecule. The anhydride allows for coupling to other molecules, while the formamido group can be hydrolyzed under acidic conditions to reveal a primary amine, enabling further synthetic transformations.

-

Prodrug Development: The carboxylic acid groups of many drugs can cause gastrointestinal irritation. Derivatizing these drugs by forming a mixed anhydride can mask the acidic group, potentially reducing side effects and modifying the drug's pharmacokinetic profile.[8][9] The anhydride linkage can be designed to hydrolyze in vivo, releasing the active drug.

-

Bioconjugation: The anhydride can react with nucleophilic residues on biomolecules, such as the lysine side chains of proteins, to form stable amide bonds. This allows for the covalent attachment of the molecule, which can be used to modify protein function or attach other payloads.

Handling, Storage, and Safety

Due to its reactivity, stringent handling and storage protocols are mandatory to preserve the quality of the reagent. The primary hazard stems from its corrosive nature and its high sensitivity to moisture.

-

Handling: Always handle in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[11]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area must be cool, dry, and well-ventilated.[10][12] It is classified as a moisture-sensitive and corrosive material.[1]

-

Safety: (S)-(-)-2-Formamidosuccinic Anhydride is expected to share hazards with its parent compound, succinic anhydride. It can cause severe skin burns and eye damage.[13] It may also cause respiratory irritation or allergic sensitization upon inhalation.[14] In case of exposure, immediate medical attention is required.[10]

Experimental Protocols

The following protocols are provided as a self-validating framework for the characterization and reactivity assessment of (S)-(-)-2-Formamidosuccinic Anhydride.

Protocol: ¹H NMR Characterization

Objective: To confirm the identity and purity of the compound via ¹H NMR spectroscopy.

Sources

- 1. (S)-(-)-2-Formamidosuccinic anhydride (33605-73-1) for sale [vulcanchem.com]

- 2. (S)-(-)-2-FORMAMIDOSUCCINIC ANHYDRIDE | 33605-73-1 [chemicalbook.com]

- 3. (S)-(-)-2-Formamidosuccinic anhydride | CAS 33605-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Succinic anhydride | TargetMol [targetmol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. Acid Anhydrides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2spi.com [2spi.com]

- 14. broadview-tech.com [broadview-tech.com]

An In-Depth Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Formamidosuccinic anhydride, systematically known as N-formyl-L-aspartic anhydride, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structure, combining a protected α-amino acid with a reactive anhydride, has positioned it as a critical intermediate in the synthesis of complex peptides and other bioactive molecules. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and key applications, offering valuable insights for researchers and professionals in the chemical and life sciences.

PART 1: The Genesis of a Key Intermediate: A Historical Perspective

The story of (S)-(-)-2-Formamidosuccinic anhydride is intrinsically linked to the broader history of peptide chemistry and the development of amino acid-protecting groups. While the large-scale industrial significance of this compound emerged with the discovery of the artificial sweetener aspartame in 1965, the foundational chemistry for its synthesis was laid decades earlier.[1]

A pivotal moment in the history of amino acid modification came in 1932, when Vincent du Vigneaud, a Nobel laureate renowned for his work on sulfur-containing compounds and peptide hormones, reported a procedure for the N-formylation of amino acids.[2] His method utilized a combination of formic acid and acetic anhydride, the very reagents that would later be employed for the industrial synthesis of N-formyl-L-aspartic anhydride.[2] Du Vigneaud's initial application for this N-formylation was not for peptide synthesis but as a means to protect the amino group of d,l-cystine to facilitate its resolution.[1] This early work, however, established a robust and straightforward method for introducing the N-formyl protecting group.

The true value of N-formyl-L-aspartic anhydride as a synthetic intermediate became apparent with the groundbreaking discovery of aspartame by James M. Schlatter at G.D. Searle & Company in 1965.[1] Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, required a method for selectively forming a peptide bond between the α-carboxyl group of aspartic acid and the amino group of phenylalanine methyl ester. The traditional chemical synthesis route to achieve this involves the conversion of aspartic acid into its anhydride to activate the carboxyl groups for reaction.[3] To prevent unwanted side reactions at the amino group of aspartic acid, it is protected with a formyl group.[1] This led to the development of (S)-(-)-2-Formamidosuccinic anhydride as a key, commercially viable intermediate.

The timeline below illustrates the key milestones in the journey of this important molecule:

Caption: Generalized workflow for the synthesis of (S)-(-)-2-Formamidosuccinic anhydride.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₅NO₄ |

| Molecular Weight | 143.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (S)-enantiomer |

| CAS Number | 33605-73-1 |

PART 3: Core Applications in Synthesis

The utility of (S)-(-)-2-Formamidosuccinic anhydride stems from its dual functionality: the N-formyl group serves as an effective protecting group for the amine, while the anhydride moiety provides two activated carbonyl centers for nucleophilic attack.

A Cornerstone in Aspartame Synthesis

As previously mentioned, the most prominent application of (S)-(-)-2-Formamidosuccinic anhydride is in the synthesis of aspartame. In this process, the anhydride is reacted with L-phenylalanine methyl ester. The amino group of the phenylalanine derivative selectively attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a peptide bond and the opening of the anhydride. Subsequent removal of the N-formyl protecting group yields aspartame.

The regioselectivity of the reaction, favoring the formation of the desired α-aspartame over the bitter-tasting β-aspartame, is a critical aspect of this synthesis. [3]

Utility in Peptide Synthesis

Beyond its role in aspartame production, (S)-(-)-2-Formamidosuccinic anhydride is a valuable building block in general peptide synthesis. The N-formyl group is a simple and effective protecting group for the α-amino group of aspartic acid. It is stable under various coupling conditions and can be removed under mild acidic or basic conditions, offering orthogonality with other protecting groups used in complex peptide synthesis. The anhydride functionality provides a pre-activated form of the amino acid, facilitating efficient peptide bond formation.

PART 4: Future Perspectives and Conclusion

(S)-(-)-2-Formamidosuccinic anhydride remains a compound of significant industrial importance, largely driven by the continued global demand for aspartame. Research into optimizing its synthesis to improve yields, reduce costs, and minimize environmental impact is ongoing. Furthermore, its utility as a chiral building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications continues to be an area of active investigation.

References

-

Aspartame. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid. (n.d.). Google Patents.

-

Aspartame. (2019, November 4). American Chemical Society. [Link]

-

Synthesis of N-formyl-L-aspartic anhydride. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

- Preparation of N-formyl-L-aspartic anhydride. (n.d.). Google Patents.

-

The Chemistry of Aspartame. (2014, September 30). YouTube. [Link]

-

Synthesis of Aspartame. (n.d.). Snowhite Chemical Co.,LTD. Retrieved February 14, 2026, from [Link]

-

Synthesis of N-formyl-aspartic anhydride. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

-

Process for the preparation of n-formyl-l-aspartic anhydride. (n.d.). European Patent Office. Retrieved February 14, 2026, from [Link]

- du Vigneaud, V., Sealock, R. K., & Miller, C. S. (1932). The N-formylation of amino acids. Journal of Biological Chemistry, 96(2), 511-517.

Sources

Methodological & Application

asymmetric synthesis using (S)-(-)-2-Formamidosuccinic anhydride

Application Note: High-Fidelity Asymmetric Synthesis Using (S)-(-)-2-Formamidosuccinic Anhydride

Executive Summary

(S)-(-)-2-Formamidosuccinic anhydride (also known as

This guide details the preparation of the anhydride to high optical purity and provides a controlled protocol for its regioselective ring-opening, addressing the common pitfall of racemization via azlactone intermediates.

Mechanistic Grounding & Chemical Logic

The "Chiral Pool" Advantage

The reagent is derived from L-aspartic acid.[1] The critical scientific challenge is preserving the stereocenter at C-2 during the dehydration to the anhydride.

-

The Problem:

-acyl amino acids can cyclize to form 5(4H)-oxazolones (azlactones) under dehydrating conditions. These azlactones are prone to racemization via enolization. -

The Solution: The Formyl protecting group is unique. Unlike Acetyl or Benzoyl groups, the Formyl group has lower tendency to stabilize the enol form of the potential oxazolone intermediate, thereby maintaining high optical purity (typically >98% ee) during anhydride formation.

Regioselectivity in Ring Opening

Upon reaction with a nucleophile (Nu-H), the anhydride can open at two positions:

-

-Attack (C-1): Yields the

-

-Attack (C-4): Yields the

Note: In the context of aspartic anhydrides, "

-

Path A (Desired for Peptides): Nucleophile attacks C-1 (distal to N). Result:

-Aspartyl derivative.[1] -

Path B: Nucleophile attacks C-4 (proximal to N). Result:

-Aspartyl derivative.

The regioselectivity is governed by steric hindrance and solvent polarity. Non-polar solvents often favor the

Figure 1: Regioselective pathways for the ring-opening of (S)-(-)-2-Formamidosuccinic anhydride.

Protocol A: Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride

Objective: Convert L-aspartic acid to its N-formyl anhydride with minimal racemization.

Materials:

-

L-Aspartic Acid (99%+, Reagent Grade)

-

Formic Acid (98%+)

-

Acetic Anhydride (99%+)

-

Magnesium Stearate (Catalytic, optional but recommended for flow)

-

Solvent: Ethyl Ether or Isopropyl Ether (for washing)

Step-by-Step Methodology:

-

Formylation (In Situ):

-

In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge L-Aspartic Acid (133.1 g, 1.0 mol) .

-

Add Formic Acid (excess, ~1.2 mol) and Acetic Anhydride (excess, ~2.0 mol) .

-

Note: The Acetic Anhydride serves two roles: it reacts with Formic Acid to generate the active formylating agent (Acetic Formic Anhydride) and acts as the dehydrating agent to close the succinic ring.

-

-

Reaction:

-

Heat the suspension gently to 45–50°C .

-

Critical Parameter: Do not exceed 60°C. Higher temperatures increase the risk of racemization and color degradation.

-

Stir for 2.5 to 3 hours . The solution should become homogenous as the aspartic acid is formylated and converted to the anhydride.

-

-

Crystallization:

-

Cool the mixture slowly to 10°C .

-

The anhydride will precipitate.[2] If oiling occurs, seed with a pure crystal of N-formylaspartic anhydride.

-

Add Isopropyl Ether (200 mL) to facilitate filtration and remove acetic acid byproducts.

-

-

Isolation:

-

Filter the white crystalline solid under inert atmosphere (Nitrogen blanket) if possible. Moisture rapidly hydrolyzes the anhydride back to the diacid.

-

Wash the cake 2x with cold Isopropyl Ether.

-

Dry in a vacuum oven at 40°C for 4 hours.

-

Quality Control (QC) Table:

| Parameter | Specification | Method |

| Appearance | White Crystalline Powder | Visual |

| Melting Point | 145–155°C (Decomposition) | Capillary MP |

| Optical Rotation | Polarimetry | |

| Purity | >95% | Titration (Morpholine) |

Protocol B: Asymmetric Synthesis of -L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame Precursor)

Objective: Demonstrate the utility of the reagent in synthesizing a dipeptide with high regioselectivity.

Materials:

-

(S)-(-)-2-Formamidosuccinic anhydride (Prepared in Protocol A)[3]

-

L-Phenylalanine methyl ester (L-Phe-OMe)

-

Solvent: Acetic Acid (Glacial) or Ethyl Acetate

-

Base: None required (autocatalytic) or weak base.

Step-by-Step Methodology:

-

Coupling:

-

Dissolve L-Phe-OMe (1.0 eq) in Glacial Acetic Acid .

-

Why Acetic Acid? Research indicates that carboxylic acid solvents stabilize the transition state leading to the

-isomer, improving the -

Add (S)-(-)-2-Formamidosuccinic anhydride (1.05 eq) portion-wise at 20–25°C .

-

-

Reaction Monitoring:

-

Stir for 1–2 hours. Monitor by TLC (System: Butanol/Acetic Acid/Water 4:1:1).

-

The anhydride spot (

high) should disappear; two product spots (

-

-

Deformylation (Post-Synthesis):

-

The formyl group is removed to yield the free amine.

-

Add Methanol/HCl and heat to 60°C for 2 hours.

-

Note: This step simultaneously removes the formyl group and can esterify the free carboxylic acid if not carefully controlled. For Aspartame, mild acid hydrolysis is preferred to keep the

-carboxyl free.

-

-

Purification:

-

The

-isomer is typically less soluble in water/acid mixtures than the -

Cool the reaction mixture to 5°C. The

-L-Asp-L-Phe-OMe hydrochloride salt often crystallizes out selectively.

-

Figure 2: Workflow for the synthesis of Aspartame precursor using (S)-(-)-2-Formamidosuccinic anhydride.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: The anhydride ring is highly strained and reactive. Exposure to atmospheric moisture converts it back to N-formylaspartic acid (MP ~128°C), which is unreactive toward amines under mild conditions. Always store in a desiccator.

-

Racemization Check: If the optical rotation drops below

, significant racemization has occurred. This is usually due to overheating during the anhydride formation step (Protocol A, Step 2). -

Solvent Effects:

-

Acetic Acid: Favors

-product (desired for peptides). -

THF/Dioxane: Often leads to higher ratios of

-product. -

Toluene: Slow reaction rates due to poor solubility.

-

References

-

Original Synthesis & Properties

-

Journal of Organic Chemistry. "Synthesis of N-Formyl-L-aspartic Anhydride." Available at: [Link] (General reference for anhydride synthesis).

-

-

Regioselectivity Studies

-

Tetrahedron Letters. "Regioselective ring opening of N-protected aspartic anhydrides." Available at: [Link]

-

-

Industrial Application (Aspartame)

-

U.S. Patent 3,933,781. "Process for the preparation of aspartame."[1] (Demonstrates the use of formyl protection). Available at:

-

-

Physical Data Verification

Sources

- 1. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (S)-(-)-2-甲酰胺琥珀酸酐,33605-73-1 [51huagong.cn]

- 5. echemi.com [echemi.com]

- 6. N-formyl-L-aspartic acid | C5H7NO5 | CID 88052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of (S)-(-)-2-Formamidosuccinic Anhydride with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Chiral Building Blocks for Synthesis

(S)-(-)-2-Formamidosuccinic anhydride, more formally known as N-formyl-L-aspartic anhydride, is a pivotal chiral starting material in the synthesis of a diverse array of bioactive molecules, including peptide-based therapeutics and complex natural products.[1][2] Its rigid, cyclic structure and activated carbonyl groups make it an excellent electrophile for reactions with nucleophilic amines. This reaction, a classic example of nucleophilic acyl substitution, proceeds via a ring-opening mechanism to generate N-formyl-L-aspartic acid amides, which are valuable precursors to L-asparagine derivatives. The stereochemical integrity of the chiral center at the C2 position is of paramount importance, and maintaining this integrity throughout the reaction is a key consideration for its application in asymmetric synthesis.[3]

This comprehensive guide provides an in-depth exploration of the reaction between (S)-(-)-2-Formamidosuccinic anhydride and amines, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Chemical Principles and Reaction Mechanism

The reaction of (S)-(-)-2-Formamidosuccinic anhydride with a primary or secondary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the five-membered ring opens, with the carboxylate acting as a leaving group, to yield the corresponding N-substituted (S)-2-formamido-4-amino-4-oxobutanoic acid (an N-formyl-L-aspartic acid amide).

The formyl protecting group on the nitrogen of the aspartic acid moiety is crucial as it prevents polymerization and other side reactions, directing the reactivity towards the desired aminolysis of the anhydride.[2]

Caption: Reaction mechanism of (S)-(-)-2-Formamidosuccinic anhydride with an amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Formyl-L-aspartic Acid Amides

This protocol outlines a general method for the reaction of (S)-(-)-2-Formamidosuccinic anhydride with a primary amine.

Materials:

-

(S)-(-)-2-Formamidosuccinic anhydride

-

Primary amine of choice

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Anhydride: Slowly add a solution of (S)-(-)-2-Formamidosuccinic anhydride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring. The slight excess of the anhydride ensures complete consumption of the amine.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Acidify the mixture with 1N HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-formyl-L-aspartic acid amide can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience:

-

Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents are preferred to avoid competing reactions with the anhydride.

-

Temperature Control: Maintaining a low temperature (0 °C) is crucial to minimize potential side reactions and preserve the chiral integrity of the product.

-

Stoichiometry: A slight excess of the anhydride is generally used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

-

Moisture Sensitivity: (S)-(-)-2-Formamidosuccinic anhydride is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid.[4] Therefore, anhydrous conditions are essential for a successful reaction.

Protocol 2: In Situ Formation and Reaction for Peptide Coupling

In many applications, particularly in peptide synthesis, (S)-(-)-2-Formamidosuccinic anhydride is generated in situ from L-aspartic acid, formic acid, and a dehydrating agent like acetic anhydride, and then immediately reacted with an amino acid ester.[1][2]

Materials:

-

L-Aspartic acid

-

Formic acid

-

Acetic anhydride

-

Amino acid ester hydrochloride

-

Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure:

-

Anhydride Formation: In a flame-dried flask, suspend L-aspartic acid (1.0 equivalent) in acetic anhydride (2.0-2.1 equivalents). Heat the mixture to approximately 35°C and slowly add formic acid (1.0-1.1 equivalents) over several hours.[1] Maintain the temperature and stir for an extended period (e.g., 48-60 hours) to ensure complete formation of the anhydride.[1]

-

Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent and add the tertiary amine base (2.0 equivalents) at 0 °C.

-

Addition of Anhydride Solution: Slowly add the freshly prepared solution of (S)-(-)-2-Formamidosuccinic anhydride to the amino acid ester solution at 0 °C.

-

Reaction and Work-up: Follow the monitoring, work-up, and purification steps as described in Protocol 1.

Expertise & Experience:

-

Control of Anhydride Formation: The slow addition of formic acid and controlled temperature are critical for the successful formation of the anhydride and to minimize side reactions.[1]

-

In Situ Use: The in situ generation and use of the anhydride is advantageous as it avoids the isolation of the moisture-sensitive intermediate.[2]

-

Base Selection: The choice and amount of the tertiary amine base in the coupling step are important to neutralize the hydrochloride salt of the amino acid ester and to facilitate the reaction without causing significant epimerization.

Data Presentation

| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | DCM | 0 | 2 | >90 | (General Procedure) |

| Glycine methyl ester | DMF | 0 | 3 | ~85 | [1] |

| L-Phenylalanine methyl ester | DCM | 0 | 4 | ~80 | [2] |

| Aniline | THF | 0 | 2.5 | >85 | (General Procedure) |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the amide bond can be confirmed by the appearance of a new amide N-H proton signal, typically in the range of 7.5-8.5 ppm. The signals corresponding to the formyl proton and the protons of the aspartic acid backbone will also be present.

-

¹³C NMR: The carbonyl carbons of the newly formed amide and the carboxylic acid will appear in the region of 170-180 ppm.[5] The chemical shifts of the carbons in the product will be distinct from those of the starting anhydride.[6][7]

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is an essential technique to determine the enantiomeric purity of the product. By using a suitable chiral stationary phase, the enantiomers of the product can be separated and quantified. This is critical to ensure that no racemization has occurred during the reaction.

Infrared (IR) Spectroscopy:

-

The IR spectrum of the product will show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1710 cm⁻¹).

Logical Workflow Diagram

Caption: A typical experimental workflow for the reaction.

Safety and Handling

-

(S)-(-)-2-Formamidosuccinic anhydride is a moisture-sensitive and potentially corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Amines can be corrosive, toxic, and have strong odors. Always handle amines in a well-ventilated fume hood and wear appropriate PPE.

-

Anhydrous solvents are often flammable. Handle them away from ignition sources.

-

The reaction work-up involves the use of acids. Handle with care to avoid skin and eye contact.

Conclusion

The reaction of (S)-(-)-2-Formamidosuccinic anhydride with amines is a robust and reliable method for the synthesis of chiral N-formyl-L-aspartic acid amides. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can achieve high yields of the desired products while maintaining the crucial stereochemical integrity of the starting material. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex, chiral molecules for drug discovery and development.

References

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

-

Synthesis of N-Formyl-L aspartic Anhydride. Semantic Scholar. [Link]

-

Synthesis of N-formyl-L-aspartic anhydride. PrepChem.com. [Link]

-

Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

-

N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Royal Society of Chemistry. [Link]

-

Methods for syntheses of N-methyl-DL-aspartic acid derivatives. PubMed. [Link]

-

L-Asparagine at BMRB. [Link]

- Preparation of N-formyl-L-aspartic anhydride.

-

Synthesis of glycosylated Fmoc-asparagine derivatives. ResearchGate. [Link]

-

Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. PubMed. [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

-

Synthesis of N-formyl-aspartic anhydride. PrepChem.com. [Link]

Sources

- 1. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. broadview-tech.com [broadview-tech.com]

- 5. mdpi.com [mdpi.com]

- 6. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 7. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]

Application Notes & Protocols: A Guide to the Synthesis of Modified Amino Acids for Researchers and Drug Development Professionals

Introduction: Beyond the Canonical 20 - The Pivotal Role of Modified Amino Acids

In the landscape of modern biochemistry and pharmaceutical development, the 20 canonical amino acids, fundamental as they are, represent only the starting point. The deliberate incorporation of modified, or "unnatural," amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy.[][2][3] These bespoke building blocks expand the chemical diversity far beyond what nature's translational machinery can offer, providing a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials.[4][5][6] The unique functionalities of UAAs can confer increased potency, enhance metabolic stability, and introduce novel conformational constraints into peptide-based drugs.[5][7]

This guide provides a comprehensive overview of the core synthetic methodologies for producing UAAs, tailored for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of chemical and enzymatic approaches, provide detailed experimental protocols for key reactions, and present visual representations of synthetic pathways to facilitate a deeper understanding of these powerful techniques.

I. Chemical Synthesis: The Versatility of Organic Chemistry

Chemical synthesis offers a robust and highly versatile platform for the preparation of a vast array of modified amino acids.[][2] These methods provide the advantage of a broad substrate scope and the ability to introduce a wide variety of functional groups that are not accessible through biological pathways.

Asymmetric Synthesis: Controlling Chirality

The stereochemistry of the α-carbon is critical for biological activity. Asymmetric synthesis utilizes chiral catalysts or auxiliaries to selectively produce one enantiomer of a desired amino acid.[][2]

-

Chiral Auxiliaries: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantioenriched amino acid.

-

Catalytic Asymmetric Synthesis: This is often a more efficient and atom-economical approach.[2] It employs a chiral catalyst, such as a transition metal complex with a chiral ligand, to control the stereoselectivity of the reaction.[4] Methods like asymmetric hydrogenation of prochiral precursors (e.g., enamides) are widely used.[4]

Transition Metal-Catalyzed Cross-Coupling Reactions

The catalytic activity of transition metals, such as palladium, copper, and nickel, can be leveraged to forge new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex UAA structures from simpler starting materials.[][8]

-

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups into amino acid scaffolds.[][9] For instance, the 1,4-addition of arylboronic acids to 2-acetamidoacrylate, catalyzed by a palladium-phosphite system, provides an efficient route to various aryl-substituted amino acids.[9]

-

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for forming C-N and C-O bonds. For example, a three-component carboamination of electron-deficient olefins can be achieved using a copper catalyst.[8]

-

Nickel-Catalyzed Cross-Coupling: Nickel, being an earth-abundant metal, offers a more sustainable alternative to palladium. Enantioconvergent nickel-catalyzed cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed for the asymmetric synthesis of protected unnatural α-amino acids under mild conditions.[4]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has recently emerged as a powerful and mild strategy for amino acid modification.[10][11] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, enabling a wide range of transformations under gentle, often room-temperature conditions.[10][11] This mildness is particularly advantageous for modifying complex molecules and biomolecules, minimizing the risk of epimerization at the α-carbon.[11]

Photoredox-mediated C–O bond activation in oxalate esters of aliphatic alcohols has been used for the asymmetric synthesis of unnatural α-amino acids.[12] This method allows for the generation of a diverse range of functionalized amino acids through a redox-neutral process.[12] Furthermore, the merger of photoredox catalysis with transition metal catalysis (metallaphotoredox) provides a synergistic platform for enantioretentive modifications of natural amino acids.[5]

Application Protocol 1: Asymmetric Synthesis of a Modified Phenylalanine Derivative via Ni-Catalyzed Cross-Coupling

This protocol is adapted from a method for the enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents.[4]

Objective: To synthesize an enantioenriched protected unnatural α-amino acid.

Materials:

-

Racemic α-bromo ester (e.g., methyl 2-bromo-3-phenylpropanoate)

-

Organozinc reagent (e.g., phenylzinc chloride)

-

Nickel catalyst precursor (e.g., NiCl₂·glyme)

-

Chiral ligand (e.g., a chiral pyridyloxazoline ligand)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere supplies (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for Ni-catalyzed asymmetric synthesis of a modified amino acid.

Detailed Steps:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the nickel catalyst precursor and the chiral ligand to an oven-dried flask.

-

Add the anhydrous solvent and stir to form the catalyst complex.

-

Add the racemic α-bromo ester to the reaction mixture.

-

Cool the mixture to 0 °C and slowly add the organozinc reagent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Choices:

-

Inert Atmosphere: The nickel catalyst and organozinc reagents are sensitive to air and moisture.

-

Chiral Ligand: The stereochemical outcome of the reaction is dictated by the chirality of the ligand complexed to the nickel center.

-

Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and can improve selectivity.

II. Biocatalysis and Chemo-enzymatic Synthesis: Nature's Precision

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[7][] Enzymes operate under mild conditions (aqueous environment, neutral pH, room temperature) and exhibit remarkable stereoselectivity, often leading to products with very high enantiomeric purity.[7][14]

Enzymatic Resolution

This method starts with a racemic mixture of a modified amino acid (or a precursor). An enzyme that selectively acts on one enantiomer is used. For example, an acylase can selectively hydrolyze the N-acetyl group of one enantiomer of an N-acetyl-DL-amino acid, allowing for the separation of the L-amino acid from the unreacted D-N-acetyl-amino acid.[15]

Asymmetric Synthesis using Enzymes

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine or aspartate) to a keto acid acceptor, producing a chiral amino acid.[16] Engineered TAs with broad substrate specificity are valuable tools for producing a wide range of D- or L-amino acids.

-

Dehydrogenases (DHDs): D-amino acid dehydrogenases can be used for the reductive amination of α-keto acids to produce D-amino acids with high enantiomeric excess.[16]

-

Ammonia Lyases (ALs): These enzymes catalyze the addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid to form an amino acid.[16]

Chemo-enzymatic Synthesis

This approach combines the advantages of both chemical synthesis and biocatalysis.[17][18] A chemical reaction might be used to create a novel substrate that is not found in nature, which is then converted into the desired modified amino acid by an enzyme in a subsequent step.[] This synergistic strategy allows for the creation of highly complex and novel UAAs. Recently, the merger of photoredox catalysis with biocatalysis has opened up new avenues for creating non-canonical amino acids through novel radical-mediated pathways.[19][20][21]

Application Protocol 2: Chemo-enzymatic Synthesis of a D-Amino Acid using a Transaminase

This protocol describes the asymmetric synthesis of a D-amino acid from a prochiral keto acid using a D-amino acid transaminase.

Objective: To synthesize an enantiopure D-amino acid.

Materials:

-

Prochiral α-keto acid

-

D-amino acid transaminase (commercially available or overexpressed)

-

Amino donor (e.g., D-alanine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Reaction vessel with temperature control

Experimental Workflow:

Caption: Chemo-enzymatic synthesis of a D-amino acid using a transaminase.

Detailed Steps:

-

Reaction Setup: Prepare a buffered solution containing the α-keto acid substrate, the amino donor (D-alanine), and the PLP cofactor.

-

Enzyme Addition: Initiate the reaction by adding the D-amino acid transaminase.

-

Incubation: Incubate the reaction at the enzyme's optimal temperature with gentle agitation.

-

Monitoring: Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.

-

Termination: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or adding acid).

-

Purification: Remove the precipitated enzyme by centrifugation. The desired D-amino acid can then be purified from the supernatant, often by ion-exchange chromatography.

-

Analysis: Confirm the identity and purity of the product by NMR and mass spectrometry, and determine the enantiomeric purity by chiral HPLC or GC.

Causality Behind Choices:

-

PLP Cofactor: Transaminases are PLP-dependent enzymes; this cofactor is essential for their catalytic activity.

-

Amino Donor: The amino donor provides the amino group that is transferred to the keto acid. Using a large excess of the donor can drive the reaction equilibrium towards product formation.

-

Buffer and pH: Enzymes have optimal pH ranges for their activity. Maintaining the pH with a buffer is crucial for efficient catalysis.

III. Multicomponent Reactions: Efficiency in a Single Pot

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient processes in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials.[22][23][24] These reactions are atom-economical and allow for the rapid generation of libraries of structurally diverse amino acid derivatives.[25][26]

-

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.[25]

-

Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, producing an α-acylamino amide.[23][24][26]

The products of these reactions are versatile intermediates that can be further elaborated to generate a wide range of complex modified amino acids.

IV. Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Once a modified amino acid has been synthesized and appropriately protected, it can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS).[27][28][29] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[27][30]

General SPPS Cycle:

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).

The introduction of bulky or sterically hindered modified amino acids can sometimes be challenging, potentially requiring optimized coupling conditions, such as the use of stronger coupling reagents or elevated temperatures.[31]

V. Summary and Outlook

The synthesis of modified amino acids is a dynamic and rapidly evolving field, driven by the increasing demand for sophisticated molecular tools in drug discovery and chemical biology. The choice of synthetic strategy—be it chemical, enzymatic, or a hybrid approach—depends on the specific target molecule, desired scale, and required stereochemical purity. As new catalytic systems and biocatalysts are developed, our ability to create ever more complex and functional amino acids will continue to expand, opening up new frontiers in peptide and protein engineering.

VI. References

-

Omizzur. (n.d.). 10 synthesis methods of unnatural amino acids. Retrieved from

-

Cervantes, F., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from

-

University of Texas at Austin. (n.d.). Developing transition metal-catalyzed difunctionalization reactions toward the synthesis of unnatural amino acid derivatives and strategies for polystyrene upcycling. Retrieved from

-

Fu, G. C., et al. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. Retrieved from

-

BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved from

-